N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone in the presence of a base.
Introduction of the Ethoxy and Benzoyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions.
Formation of the Acetamide Linkage: This step involves the reaction of the quinoline derivative with an appropriate acylating agent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Benzoyl Derivatives: Compounds like benzoyl peroxide, used in acne treatment.
Acetamide Derivatives: Compounds like paracetamol, known for their analgesic and antipyretic effects.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, also referred to as C647-0964, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C30H30N2O6
Molecular Weight: 514.6 g/mol
IUPAC Name: this compound
CAS Number: 898342-87-5
The compound features a complex structure that includes a dimethoxyphenyl group and a dihydroquinoline moiety, which are known for their diverse biological activities.
The biological activity of C647-0964 is primarily attributed to its interactions with various biochemical pathways:
- Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may act as a tyrosinase inhibitor, which is significant in the development of skin-whitening agents and treatment of hyperpigmentation disorders .
- Antioxidant Properties: Compounds with similar structures often exhibit antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar quinoline structures possess antimicrobial properties against a range of pathogens. This could position C647-0964 as a candidate for further investigation in antimicrobial therapy.
Case Studies
Several studies have explored the biological activities associated with compounds structurally related to C647-0964:
- Tyrosinase Inhibition Study: A study demonstrated that derivatives of dimethoxyphenyl compounds effectively inhibit tyrosinase activity, suggesting potential applications in cosmetic formulations aimed at skin lightening .
- Antimicrobial Efficacy: Research on related quinoline derivatives has indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that C647-0964 may also exhibit similar properties, warranting further investigation .
Data Table: Biological Activities
Pharmacokinetics
While specific pharmacokinetic data for C647-0964 is limited, related compounds typically demonstrate favorable absorption profiles when administered orally. The bioavailability and metabolic pathways would need to be elucidated through further studies.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O6/c1-5-19-7-9-20(10-8-19)29(34)24-17-32(26-13-11-22(38-6-2)15-23(26)30(24)35)18-28(33)31-25-16-21(36-3)12-14-27(25)37-4/h7-17H,5-6,18H2,1-4H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNWAEIVNWXKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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